Sterolibrin
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Overview
Description
Sterolibrin is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It belongs to the class of sterol derivatives, which are known for their biological and chemical significance. This compound is particularly noted for its role in various biochemical processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sterolibrin typically involves several steps, starting from basic sterol precursors. One common method involves the hydroxylation of sterol compounds, followed by a series of oxidation and reduction reactions to introduce the desired functional groups. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using biotechnological approaches. Microbial bioconversion is a popular method, where specific strains of bacteria or fungi are used to convert sterol precursors into this compound. This method is favored for its efficiency and sustainability, as it reduces the need for harsh chemical reagents and conditions .
Chemical Reactions Analysis
Types of Reactions
Sterolibrin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions typically produce alcohols.
Scientific Research Applications
Sterolibrin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating conditions such as hypercholesterolemia and certain types of cancer.
Industry: Utilized in the production of pharmaceuticals and as an additive in various industrial processes .
Mechanism of Action
Sterolibrin exerts its effects through several molecular pathways. It primarily targets sterol regulatory elements in cellular membranes, influencing the synthesis and metabolism of cholesterol and other sterols. This regulation is crucial for maintaining cellular homeostasis and preventing the accumulation of harmful sterol derivatives .
Comparison with Similar Compounds
Sterolibrin is often compared with other sterol derivatives such as sitosterol, campesterol, and stigmasterol. While these compounds share similar structural features, this compound is unique in its specific functional groups and its higher efficacy in certain biochemical pathways. This uniqueness makes it a valuable compound for targeted therapeutic applications and specialized industrial uses .
Conclusion
This compound is a compound of significant scientific interest due to its unique properties and wide range of applications. From its synthesis and chemical reactions to its role in scientific research and therapeutic potential, this compound continues to be a focal point of study in various fields. Its comparison with similar compounds highlights its unique advantages, making it a valuable asset in both research and industry.
Properties
CAS No. |
8077-77-8 |
---|---|
Molecular Formula |
C45H55ClO6 |
Molecular Weight |
727.4 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate;(8R,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C24H29ClO4.C21H26O2/c1-13-10-19-17-12-21(25)20-11-16(28)6-8-22(20,4)18(17)7-9-23(19,5)24(13,14(2)26)29-15(3)27;1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h11-12,17-19H,1,6-10H2,2-5H3;1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t17-,18+,19+,22-,23+,24+;17-,18-,19+,20+,21?/m11/s1 |
InChI Key |
VHFMNPCKKRDMIC-TXCCHKNXSA-N |
SMILES |
CC(=O)C1(C(=C)CC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |
Isomeric SMILES |
CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC(=O)C1(C(=C)CC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |
Synonyms |
iogest sterolibrin |
Origin of Product |
United States |
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